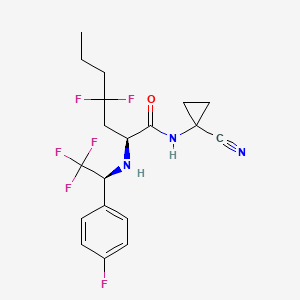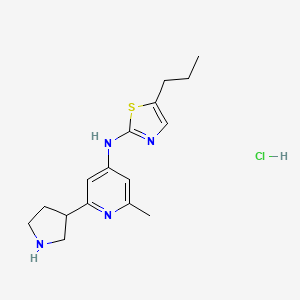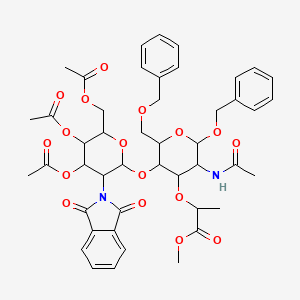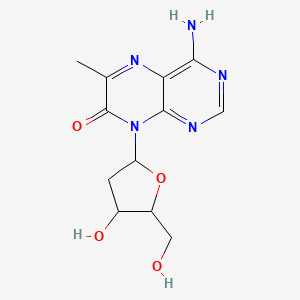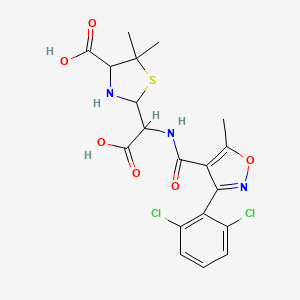
DicloxacilloicAcid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicloxacilloic Acid is a synthetic compound derived from the penicillin family. It is known for its potent antibacterial properties, particularly against penicillinase-producing staphylococci. The compound is characterized by its stability against hydrolysis by a variety of beta-lactamases, making it a valuable agent in the treatment of resistant bacterial infections .
準備方法
合成経路と反応条件: ジクロキサシリン酸は、6-アミノペニシラン酸を2,6-ジクロロフェニル酢酸でアシル化することにより、複数段階の工程を経て合成されます。反応は通常、ジシクロヘキシルカルボジイミド (DCC) などのカップリング剤と、4-ジメチルアミノピリジン (DMAP) などの触媒の存在下で行われます。 反応条件は、最終生成物の高収率と純度を確保するために厳密に制御されています .
工業的製造方法: 工業的な設定では、ジクロキサシリン酸の製造には、6-アミノペニシラン酸を生成する大規模な発酵プロセスと、それに続く化学的修飾工程が含まれます。 高性能液体クロマトグラフィー (HPLC) の使用は、製品の純度と一貫性を確保するために一般的です .
化学反応の分析
反応の種類: ジクロキサシリン酸は、以下を含むいくつかの種類の化学反応を起こします。
酸化: この化合物は酸化されてさまざまな代謝物を生成し、これらの代謝物はしばしば薬物動態特性について研究されています。
還元: 還元反応は、分子上の官能基を修飾し、その抗菌活性を変化させる可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
主な生成物: これらの反応から生成される主な生成物には、抗菌特性が強化または修正されたさまざまな代謝物と誘導体があり、それらは研究されています .
4. 科学研究における用途
ジクロキサシリン酸は、科学研究において幅広い用途があります。
化学: β-ラクタマーゼ耐性と新しい抗生物質の開発に関する研究において、モデル化合物として使用されています。
生物学: この化合物は、細菌細胞壁との相互作用と耐性機構について研究されています。
医学: ジクロキサシリン酸は、ペニシリナーゼ産生黄色ブドウ球菌による感染症の治療に使用されており、臨床設定において重要な薬物となっています。
科学的研究の応用
Dicloxacilloic Acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of beta-lactamase resistance and the development of new antibiotics.
Biology: The compound is studied for its interactions with bacterial cell walls and its mechanisms of resistance.
Medicine: Dicloxacilloic Acid is used in the treatment of infections caused by penicillinase-producing staphylococci, making it a critical drug in clinical settings.
Industry: The compound is used in the development of new antibacterial agents and in the study of environmental degradation of antibiotics
作用機序
ジクロキサシリン酸は、細菌細胞壁の生合成を阻害することによって抗菌効果を発揮します。これは、細菌細胞壁の内側に位置する特定のペニシリン結合タンパク質 (PBP) に結合し、ペプチドグリカン合成の最終的なトランスペプチダーゼ反応を阻害します。 この阻害は、細胞壁の組み立てを停止させ、最終的には細胞壁の自己分解酵素の持続的な活性によって細菌細胞の溶解を引き起こします .
類似化合物:
ジクロキサシリン: 抗菌特性が似ていますが、薬物動態プロファイルが異なる、密接に関連する化合物です。
セファレキシン: β-ラクタム系抗生物質の別の種類であり、より幅広い活性スペクトルを持ちますが、β-ラクタマーゼに対する耐性は低いです。
ドキシサイクリン: 作用機序が異なり、より幅広い活性範囲を持つテトラサイクリン系抗生物質です.
独自性: ジクロキサシリン酸は、β-ラクタマーゼによる加水分解に対して非常に安定であるという点でユニークであり、耐性菌株に対して特に効果的です。 ペニシリン結合タンパク質への特異的な結合と、酵素的分解に対する耐性は、他の抗生物質とは異なります .
類似化合物との比較
Dicloxacillin: A closely related compound with similar antibacterial properties but different pharmacokinetic profiles.
Cephalexin: Another beta-lactam antibiotic with a broader spectrum of activity but less resistance to beta-lactamases.
Doxycycline: A tetracycline antibiotic with a different mechanism of action and a broader range of activity.
Uniqueness: Dicloxacilloic Acid is unique in its high stability against hydrolysis by beta-lactamases, making it particularly effective against resistant bacterial strains. Its specific binding to penicillin-binding proteins and its resistance to enzymatic degradation set it apart from other antibiotics .
特性
分子式 |
C19H19Cl2N3O6S |
|---|---|
分子量 |
488.3 g/mol |
IUPAC名 |
2-[carboxy-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C19H19Cl2N3O6S/c1-7-10(12(24-30-7)11-8(20)5-4-6-9(11)21)15(25)22-13(17(26)27)16-23-14(18(28)29)19(2,3)31-16/h4-6,13-14,16,23H,1-3H3,(H,22,25)(H,26,27)(H,28,29) |
InChIキー |
BPQOXRMAVQEJBH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC(C3NC(C(S3)(C)C)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


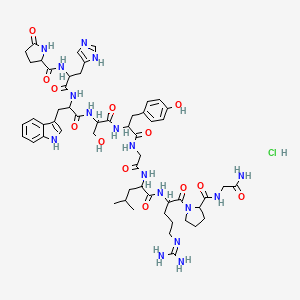

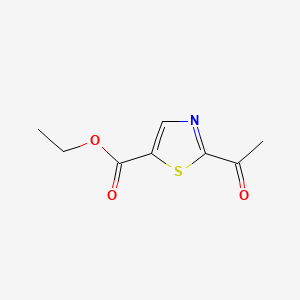
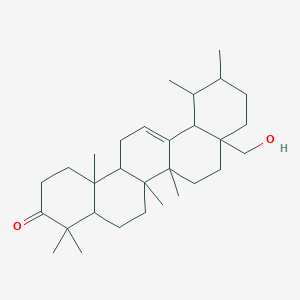
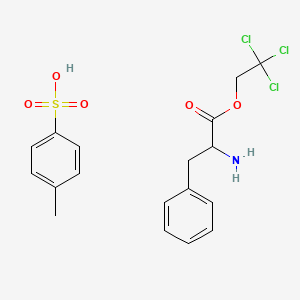
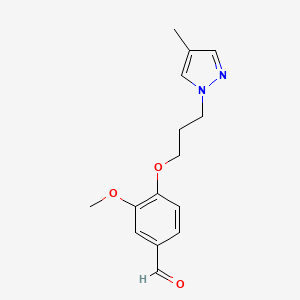

![(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]-N'-trityl-butanediamide](/img/structure/B12294747.png)

